Pyrrolidine Scaffold Maintains Target Engagement Potency Relative to Piperidine and Azetidine Cores
In a scaffold-hopping exercise within the TRPV4 antagonist series, the pyrrolidine core (compound 12, IC₅₀ = 150 nM) retained comparable potency to the piperidine analog (compound 1, IC₅₀ = 130 nM) and the azetidine analog (compound 2, IC₅₀ = 50 nM) at recombinant human TRPV4 channels [1]. While the azetidine showed 3-fold higher potency, the pyrrolidine scaffold offered distinct advantages in synthetic tractability and asymmetry-driven SAR exploration, which are structurally relevant to the target compound's 5-oxopyrrolidine core [1].
| Evidence Dimension | Inhibitory potency at recombinant human TRPV4 channels |
|---|---|
| Target Compound Data | IC₅₀ = 150 nM (pyrrolidine sulfonamide 12; structurally related core scaffold) |
| Comparator Or Baseline | Piperidine analog (1): IC₅₀ = 130 nM; Azetidine analog (2): IC₅₀ = 50 nM |
| Quantified Difference | Pyrrolidine vs piperidine: ~1.15-fold lower potency; Pyrrolidine vs azetidine: 3-fold lower potency |
| Conditions | Recombinant human TRPV4 channels, in vitro fluorescence-based calcium flux assay |
Why This Matters
The pyrrolidine core maintains target engagement within a narrow potency window while offering superior synthetic accessibility and chiral diversification potential compared to piperidine or azetidine alternatives, critical for SAR-driven lead optimization.
- [1] Butcher, K. J.; et al. Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). J. Med. Chem. 2022, 65, 10534–10553. View Source
